Product packaging for Vanillylmethanol 4-Glucuronide(Cat. No.:CAS No. 948028-93-1)

Vanillylmethanol 4-Glucuronide

Cat. No.: B1142300
CAS No.: 948028-93-1
M. Wt: 344.31
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Description

Vanillylmethanol 4-Glucuronide (CAS 948028-93-1) is a high-purity reference standard essential for advanced biotransformation and metabolic studies. This compound is the O-glucuronide conjugate of vanillylmethanol, a metabolite of bioactive phenols such as those found in olive oil . Glucuronidation is a critical Phase II metabolism pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of compounds for efficient excretion . This glucuronide is particularly valuable for researching the metabolism of dietary phenols and the activity of UGT enzymes . Researchers utilize this compound as a critical standard in liquid chromatography-mass spectrometry (LC-MS) methods for the direct detection and quantification of phenol metabolites in complex biological matrices like urine . The availability of such well-characterized standards is fundamental for accurately estimating metabolic excretion rates and understanding the disposition of compounds within the body after ingestion . Investigating phase II metabolites like this glucuronide is crucial, as they are the predominant forms present in systemic circulation and may retain or exhibit unique biological activities, challenging the traditional view that they are merely inactive excretion products . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

948028-93-1

Molecular Formula

C₁₅H₂₀O₉

Molecular Weight

344.31

Synonyms

4-(2-Hydroxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Vanillylmethanol 4 Glucuronide

Identification of Metabolic Precursors and Biosynthetic Routes

Vanillylmethanol 4-Glucuronide is synthesized through the glucuronidation of its direct metabolic precursor, vanillylmethanol. vulcanchem.com This biosynthetic route is a major Phase II metabolic pathway designed to increase the water solubility of various compounds, thereby facilitating their excretion from the body. nih.govnih.govnih.gov The process involves the enzymatic transfer of a glucuronic acid moiety to the vanillylmethanol molecule, resulting in the formation of this compound. frontiersin.org

Role of UDP-Glucuronosyltransferases (UGTs) in this compound Synthesis

The synthesis of this compound is catalyzed by the Uridine (B1682114) Diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. frontiersin.orgfrontiersin.org These enzymes are primarily located in the membrane of the endoplasmic reticulum, with the highest concentration and diversity found in the liver. nih.govnih.gov UGTs play a critical role in the metabolism and detoxification of a vast array of both endogenous substances (like bilirubin (B190676) and steroid hormones) and exogenous compounds (xenobiotics), including drugs and environmental toxins. nih.govfrontiersin.org The reaction involves transferring the glucuronic acid group from the high-energy donor cofactor, UDP-glucuronic acid, to the substrate. frontiersin.orgfrontiersin.org

The human UGT superfamily consists of multiple isoforms, each with distinct, though often overlapping, substrate specificities. nih.gov While specific research identifying the precise UGT isoforms responsible for vanillylmethanol glucuronidation is not detailed in the available literature, the function of several key isoforms known to metabolize small phenolic and hydroxylated compounds provides insight into potential candidates. The isoforms listed in the prompt—UGT1A6, UGT1A9, UGT1A10, UGT2B7, UGT2B15, and UGT2B17—are all crucial for drug and xenobiotic metabolism.

To illustrate their roles, the following table summarizes known selective substrates for these specific UGT isoforms.

UGT IsoformRepresentative Substrates
UGT1A6 Acetaminophen, Serotonin nih.govnih.gov
UGT1A9 Propofol, Mycophenolic acid, Mefenamic acid nih.govnih.govnih.gov
UGT1A10 Mycophenolic acid, Estradiol nih.gov
UGT2B7 Morphine, Zidovudine (AZT), Diclofenac (B195802) nih.govnih.govnih.gov
UGT2B15 S-oxazepam nih.gov
UGT2B17 Androsterone nih.gov

This table presents examples of substrates to characterize the general function of these UGT isoforms. Specific activity toward vanillylmethanol has not been detailed in the cited literature.

The efficiency of an enzyme-catalyzed reaction, such as the glucuronidation of vanillylmethanol, is described by its kinetic parameters. wikipedia.org The key parameters are:

Km (Michaelis-Menten constant): This represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity between the enzyme and its substrate; a lower Km indicates a higher affinity. wikipedia.org

Vmax (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

Intrinsic Clearance (CLint): Calculated as the ratio Vmax/Km, this value represents the catalytic efficiency of the enzyme and is a crucial parameter for predicting the metabolic clearance of a compound in vivo. mdpi.comiu.edu

While specific kinetic values for the glucuronidation of vanillylmethanol are not available in the searched literature, the table below provides example kinetic data for reactions catalyzed by relevant UGT isoforms to demonstrate typical values.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg or nmol/mg/min)Intrinsic Clearance (CLint) (µL/min/mg)
HLM S(-)-Cotinine5400696 pmol/min/mg0.13
HLM Acetaminophen40001.5 nmol/mg/min0.375
HLM Morphine20002.5 nmol/mg/min1.25
UGT1A1 Belinostat99.6353.1 pmol/min/mg3.5
UGT2B7 Zidovudine (AZT)478Not SpecifiedNot Specified

This table shows example kinetic parameters for various glucuronidation reactions to illustrate the concept. HLM stands for Human Liver Microsomes. Data is sourced from references nih.govumich.eduresearchgate.netmdpi.com.

Cofactors and Modulators of Glucuronidation Enzymes involved in this compound Formation (e.g., UDP-glucuronic acid)

The enzymatic formation of this compound is critically dependent on the presence of the high-energy co-substrate, Uridine 5'-diphosphate-glucuronic acid (UDPGA). nih.govfrontiersin.orgmdpi.com UDPGA provides the glucuronic acid moiety that is transferred to the vanillylmethanol molecule, leading to the formation of the glucuronide conjugate and the release of Uridine diphosphate (B83284) (UDP). frontiersin.orgmdpi.com

The activity of UGT enzymes can be influenced by various modulators, particularly in in vitro assay systems.

Alamethicin: This pore-forming peptide is often used in studies with liver microsomes. nih.gov Since the active site of UGTs is located inside the lumen of the endoplasmic reticulum, the microsomal membrane can be a barrier to the UDPGA co-substrate. Alamethicin disrupts this membrane, allowing unrestricted access of UDPGA to the enzyme and enabling the measurement of maximal enzyme activity. nih.gov

Magnesium Chloride (MgCl₂): Divalent metal ions such as Mg²⁺ are frequently included in incubation mixtures to prevent feedback inhibition of the UGT enzyme by the UDP product. mdpi.com

Endogenous Modulators: UGT activity can also be regulated by endogenous compounds. For instance, adenine (B156593) nucleotides can act as allosteric inhibitors, while certain fatty acyl-CoAs have been shown to be activators of UGT enzymes. researchgate.net

In Vitro Studies on this compound Biosynthesis (e.g., using liver microsomes, recombinant enzymes)

The biosynthesis of glucuronides is extensively studied using in vitro systems that replicate the metabolic environment of the body. nih.gov These studies are essential for understanding metabolic pathways, determining kinetic parameters, and predicting potential drug interactions. researchgate.net

Human Liver Microsomes (HLM): HLMs are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of UGT enzymes. nih.gov Using HLMs allows for the study of glucuronidation in a system that contains a full complement of liver UGTs and more closely mimics the physiological setting. nih.govsolvobiotech.com Kinetic parameters such as Km and Vmax are often determined using pooled HLMs. nih.govnih.gov

Recombinant UGT Enzymes: To determine the specific contribution of individual UGT isoforms to a metabolic reaction—a process known as reaction phenotyping—recombinant enzymes are used. mdpi.comnih.gov These are single, specific UGT isoforms (e.g., UGT1A1, UGT2B7) produced in cell lines using cDNA expression techniques. solvobiotech.com By incubating the substrate with a panel of different recombinant UGTs, researchers can identify which isoforms are capable of catalyzing the reaction and which do so most efficiently. mdpi.comsolvobiotech.com

Metabolic Pathways and Degradation of Vanillylmethanol 4 Glucuronide

Enzymatic Hydrolysis and Deconjugation Mechanisms of Vanillylmethanol 4-Glucuronide

The primary enzymatic process for the breakdown of this compound is hydrolysis, catalyzed by β-glucuronidase enzymes. sigmaaldrich.comkurabiotech.com This process, known as deconjugation, cleaves the glucuronic acid moiety from the vanillylmethanol molecule, releasing the parent compound. kurabiotech.com β-glucuronidases are found in various tissues and are also produced by gut microbiota. nih.gov The efficiency of this hydrolysis can be influenced by the source of the β-glucuronidase, with enzymes from different organisms (e.g., E. coli, mollusks) exhibiting varying levels of activity towards different glucuronide conjugates. sigmaaldrich.comsigmaaldrich.com For analytical purposes, β-glucuronidases are routinely used to hydrolyze glucuronides in biological samples like urine and plasma to enable the measurement of the original compound. sigmaaldrich.com

Table 1: Factors Influencing Enzymatic Hydrolysis of Glucuronides

FactorDescription
Enzyme Source β-glucuronidases from different organisms (e.g., E. coli, Helix pomatia) have different efficiencies. sigmaaldrich.com
Substrate Structure The chemical structure of the aglycone (the non-sugar part) can affect the rate of hydrolysis. nih.gov
pH The optimal pH for β-glucuronidase activity can vary depending on the enzyme source and the substrate. nih.gov
Inhibitors The presence of specific inhibitors, such as saccharic acid-1,4-lactone, can block enzymatic hydrolysis. nih.gov

Non-Enzymatic Degradation and Stability in Biological Matrices

This compound can also undergo degradation through non-enzymatic processes, particularly in biological samples. The stability of glucuronide conjugates is influenced by the pH of the matrix. While O-glucuronides like this compound are generally more stable under acidic conditions, they can be labile under basic conditions. cdc.gov This is an important consideration for the handling and storage of biological samples for metabolic studies.

Interconversion with Other Metabolites in Research Models

Following deconjugation, the released vanillylmethanol can be further metabolized. In research models, it has been observed that vanillylmethanol can be oxidized back to vanillin (B372448). rsc.org This interconversion highlights the dynamic nature of vanillin metabolism, where the parent compound and its metabolites can exist in equilibrium. The metabolic pathways of vanillin and its derivatives are complex and can involve multiple enzymatic steps, including those catalyzed by cytochrome P450 enzymes. rsc.org

Species Differences in this compound Metabolism

Significant species differences have been observed in the process of glucuronidation, which is the conjugation reaction that forms this compound. nih.gov The activity and substrate specificity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation vary between species such as rats, dogs, monkeys, and humans. nih.govmdpi.com For example, studies on other compounds have shown that the rate of glucuronidation can differ significantly in liver microsomes from various species. mdpi.commdpi.com These differences are crucial to consider when extrapolating results from animal models to humans, as a metabolite that is major in one species might be minor in another. nih.govnih.gov

Table 2: Species Comparison of Glucuronidation Rates for a Model Compound (Diclofenac)

SpeciesVmax (nmol/min/mg) in Liver Microsomes
Mouse7.22 ± 0.28
Human6.66 ± 0.33
Dog5.05 ± 0.42
Monkey3.88 ± 0.15
Rat0.83 ± 0.04
Data from a study on diclofenac (B195802) glucuronidation, illustrating the extent of species variation. mdpi.com

Analytical Methodologies for the Research and Quantification of Vanillylmethanol 4 Glucuronide

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of vanillylmethanol 4-glucuronide, enabling its separation from parent compounds, isomers, and other matrix components. The choice of chromatographic technique is dictated by the research objective, required sensitivity, and the nature of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Research Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of glucuronide metabolites in biological samples due to its high selectivity and sensitivity. scispace.comresearchgate.net Direct measurement of the intact glucuronide is possible, which avoids the potentially incomplete and time-consuming step of enzymatic hydrolysis that was common in older methods. scispace.comresearchgate.net

Method development for this compound would typically involve reversed-phase chromatography, using a C18 column to separate the polar glucuronide from other compounds. researchgate.netnih.gov The mobile phase often consists of an aqueous component with a mild acid, like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution to achieve optimal separation. researchgate.netsigmaaldrich.commdpi.com

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard. researchgate.netresearchgate.net This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This high specificity minimizes interference from the sample matrix. researchgate.net Given the structure of this compound, negative ion electrospray ionization (ESI) is often effective for generating the precursor ion. biotage.co.jp An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d3), is crucial for accurate quantification, as it compensates for variations in sample processing and instrument response.

Method validation is performed to ensure the reliability of the data, assessing parameters such as specificity, linearity, accuracy, precision, and stability. researchgate.netthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Research Objectives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolomics and can be applied to the analysis of this compound, though it requires chemical modification of the analyte. nih.govchromatographyonline.com GC-MS is particularly well-suited for identifying and quantifying volatile compounds or those that can be made volatile through derivatization. jst.go.jp

Since this compound is a non-volatile, polar molecule, a two-step process is generally required for its analysis by GC-MS. First, the glucuronide bond is cleaved, typically through enzymatic hydrolysis with β-glucuronidase, to release the parent compound, vanillylmethanol. scispace.com Second, the resulting vanillylmethanol, along with other phenolic compounds, must undergo derivatization to increase its volatility and thermal stability. nih.govnih.gov A common method is silylation, which involves reacting the hydroxyl groups with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nih.govacs.orgbiorxiv.org

The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the capillary column, often a nonpolar column like a DB-5. acs.org The separated compounds are then ionized, typically by electron ionization (EI), which generates reproducible fragmentation patterns that serve as a "fingerprint" for identification by the mass spectrometer. jst.go.jp These fragmentation patterns can be compared against spectral libraries for compound identification. chromatographyonline.comjst.go.jp

While indirect, this approach can be valuable for broader metabolic profiling studies where multiple classes of compounds, including amino acids, sugars, and other phenolics, are analyzed simultaneously after derivatization. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., UV, Electrochemical)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical (EC) detection offers alternative methods for quantifying this compound and related phenolic compounds. jst.go.jpnih.gov While generally less sensitive and specific than LC-MS/MS, these techniques can be robust and cost-effective for certain research applications.

HPLC with UV Detection: This method relies on the principle that the analyte absorbs light at a specific wavelength. This compound, containing a phenolic ring, would be expected to have a UV absorbance maximum that can be used for detection. nih.govresearchgate.net Separation is typically achieved using a reversed-phase C18 column. nih.gov However, the sensitivity of HPLC-UV may be insufficient for detecting low concentrations of the metabolite in complex biological samples, and co-eluting compounds with similar UV spectra can interfere with quantification. jst.go.jpnih.gov

HPLC with Electrochemical Detection (HPLC-ECD): This technique is particularly well-suited for electroactive compounds, such as phenols, which can be oxidized at a working electrode. jst.go.jpmdpi.com HPLC-ECD offers significantly higher sensitivity and selectivity compared to UV detection for phenolic compounds. chromatographyonline.comnih.govthieme-connect.de The detection principle involves applying a specific potential to an electrode in a flow-through cell; when the electroactive analyte passes over the electrode, it is oxidized, generating an electrical current that is proportional to its concentration. chromatographyonline.commdpi.com This method has been successfully used for the sensitive determination of various phenolic compounds in complex matrices like beverages and biological samples. nih.govnih.gov The selectivity can be tuned by adjusting the applied potential, which can help to minimize interferences. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. nih.govhyphadiscovery.com While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, NMR gives detailed information about the atomic connectivity and stereochemistry of a molecule. For this compound, NMR can confirm the position of the glucuronic acid moiety on the vanillylmethanol backbone.

The process often involves acquiring one-dimensional (1D) ¹H NMR spectra and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com For instance, an HMBC experiment would show correlations between the anomeric proton of the glucuronide sugar and the carbon of the vanillylmethanol to which it is attached, thus confirming the structure. hyphadiscovery.com Although NMR typically requires larger amounts of purified sample (microgram to milligram quantities) than MS, modern instruments with cryoprobes have greatly increased sensitivity, allowing for analysis of smaller quantities. nih.govhyphadiscovery.com

Furthermore, NMR is a powerful non-destructive technique for studying the kinetics of chemical reactions, such as the degradation or rearrangement of metabolites. acs.org For example, time-course NMR experiments can monitor the disappearance of the parent compound and the appearance of degradation products, allowing for the calculation of reaction rate constants. acs.org This has been applied to study the complex rearrangements of acyl glucuronides, and similar principles could be applied to investigate the stability and degradation kinetics of this compound under various conditions. acs.org

Sample Preparation Strategies for Diverse Research Matrices (e.g., cell cultures, animal tissues, research biofluids)

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The primary goals are to remove interfering substances (e.g., proteins, salts, lipids), concentrate the analyte, and ensure its stability. scispace.comresearchgate.net The choice of method depends on the matrix and the analytical technique.

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. unil.ch It involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. sigmaaldrich.comunil.ch After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For glucuronides, which are highly polar, extraction efficiency into a non-polar organic solvent is typically low. However, by acidifying the sample to protonate the carboxylic acid of the glucuronide moiety (pKa ~3.2), its polarity can be reduced, improving extraction into a more polar organic solvent like ethyl acetate. scispace.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up and concentrating analytes from complex matrices like urine and plasma. scispace.comnih.govmdpi.com For polar compounds like glucuronides, reversed-phase SPE cartridges (e.g., C18 or polymer-based like Oasis HLB) are commonly used. nih.govmdpi.comresearchgate.net The general procedure involves:

Conditioning: The cartridge is prepared with an organic solvent (e.g., methanol) followed by an aqueous solution.

Loading: The pre-treated sample (e.g., diluted urine or plasma) is passed through the cartridge. The analyte and some matrix components are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove unretained interferences.

Elution: The analyte of interest is eluted with a strong organic solvent (e.g., methanol or acetonitrile). mdpi.com The eluate can then be evaporated and reconstituted in a suitable solvent for analysis. unil.ch Micro-elution SPE plates have also been developed to handle smaller sample volumes and increase throughput. nih.gov

Enzymatic Hydrolysis: For analytical methods that measure the aglycone (vanillylmethanol) instead of the intact glucuronide, such as GC-MS, enzymatic hydrolysis is a necessary sample preparation step. scispace.com This involves incubating the sample with β-glucuronidase enzyme, often sourced from E. coli or Helix pomatia, at an optimal pH (typically acidic, around 4.0-5.0) and temperature to cleave the glucuronide bond. scispace.com It is important to ensure the hydrolysis reaction goes to completion for accurate quantification.

Throughout the sample preparation process, especially for potentially labile glucuronides, it is critical to control factors like pH and temperature to prevent degradation. researchgate.netrsc.org For example, maintaining samples at a lower pH and temperature can help stabilize certain types of glucuronide metabolites. researchgate.net

Method Validation Parameters for Academic Research (e.g., specificity, linearity, accuracy, precision, limit of detection, limit of quantification, recovery)

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. thermofisher.comgabionline.net For academic research, this ensures that the generated data is reliable and reproducible. Key validation parameters are defined by regulatory guidelines from bodies like the FDA and EMA, which serve as a benchmark for good scientific practice. nih.govbioanalysisforum.jpgmp-compliance.orgeuropa.eu

The following table summarizes the essential validation parameters:

ParameterDescriptionAcceptance Criteria (Typical for Bioanalytical Methods)
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. gabionline.netNo significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. europa.eu
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. A calibration curve is generated by plotting the response versus concentration. nih.govA linear regression should yield a correlation coefficient (r) or coefficient of determination (r²) of ≥0.99. researchgate.net
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples at different concentrations. bioanalysisforum.jpThe mean value should be within ±15% of the nominal value (±20% at the LLOQ). europa.eu
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and includes repeatability (intra-assay) and intermediate precision (inter-assay). bioanalysisforum.jpThe RSD or CV should not exceed 15% (20% at the LLOQ). europa.eu
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Commonly defined as a signal-to-noise ratio of 3:1. jst.go.jp
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comThe analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria (e.g., within 20%). unil.cheuropa.eu
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a standard solution containing the analyte at the same concentration. mdpi.comacs.orgRecovery should be consistent, precise, and reproducible, although it does not need to be 100%. europa.eu

In Silico Approaches for Glucuronide Characterization and Annotation in Research

The characterization and annotation of metabolites are critical steps in drug discovery, toxicology, and metabolomics. Computational, or in silico, approaches have become indispensable tools, offering rapid and cost-effective alternatives to traditional experimental techniques for predicting and identifying metabolites like this compound. annualreviews.orgoup.com These methods leverage computational power to model biochemical reactions, predict metabolic fates, and interpret complex analytical data, thereby accelerating research and providing deeper insights into metabolic pathways. annualreviews.org

In silico models are particularly valuable for studying glucuronidation, the most common phase II conjugation reaction in mammals, which enhances the water solubility and excretion of various xenobiotics and endogenous compounds. oup.comoptibrium.com These computational tools can predict which site on a molecule is likely to be glucuronidated, model the interaction with UDP-glucuronosyltransferase (UGT) enzymes, and simulate mass spectrometric fragmentation to aid in the identification of glucuronide conjugates from complex biological samples. oup.comnih.gov

Predicting Sites of Metabolism (SoM) for Glucuronidation

A primary application of in silico tools is the prediction of sites of metabolism (SoM), which identifies the specific functional group on a substrate molecule that is susceptible to enzymatic modification. oup.com For a compound like vanillylmethanol, which contains both an aromatic hydroxyl (phenolic) group and a primary alcohol (aliphatic hydroxyl) group, SoM predictors can assess the likelihood of glucuronidation at each site.

Several computational models have been developed for this purpose, often employing machine learning algorithms like support vector machines (SVM) and deep neural networks. oup.comnih.gov These models are trained on large datasets of known UGT substrates and their corresponding metabolic sites. nih.gov They analyze a variety of molecular descriptors, including 'local' quantum chemical properties that characterize atomic reactivity and 'global' physicochemical properties of the entire molecule, to build predictive classification models. oup.comnih.gov For example, a study developed SVM-based models for four major types of glucuronidation sites—aliphatic hydroxyl, aromatic hydroxyl, carboxylic acid, and amino nitrogen—achieving balanced prediction accuracies between 0.88 and 0.96 on their test sets. oup.comnih.gov

Rule-based systems also exist, which use predefined structural patterns (SMARTS strings) to identify potential reaction sites. oup.com Some modern web servers and software integrate these approaches to provide comprehensive predictions.

Table 1: Examples of In Silico Tools for Predicting Sites of Glucuronidation

Tool NameMethodologyKey FeaturesReference(s)
SOMP (Site of Metabolism Predictor) Bayesian approach with labeled multilevel neighbourhoods of atoms descriptors.Freely available web server; predicts SoM for CYP isoforms and UGTs. oup.com
XenoSite UGT Neural network-based machine learning model trained on the Accelrys Metabolite Database.Predicts UGT-mediated SoM and can identify less common glucuronidation sites (e.g., thiols, amides). nih.gov
BioTransformer Combines QSAR models with a knowledge-based system of biotransformation rules.Predicts metabolites from major phase I and phase II reactions, including glucuronidation, and identifies enzymes involved. nih.govoup.com
SyGMa (Systematic Generation of Metabolites) Rule-based approach using predefined reaction rules for phase I and II metabolism.Known for its exhaustive prediction of a large number of potential metabolites. nih.govoup.com
somugt Support Vector Machine (SVM) classification models based on local and global molecular descriptors.Provides four separate models for aliphatic hydroxyl, aromatic hydroxyl, carboxylic acid, and amino nitrogen glucuronidation. oup.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of glucuronidation, QSAR models are used to predict the substrate selectivity and reaction rates for specific UGT isoforms. nih.gov These models can help researchers understand why a compound like vanillylmethanol might be preferentially glucuronidated by one UGT enzyme over another.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques require the alignment of substrate molecules based on their glucuronidation site to analyze steric and electrostatic fields. The resulting contour maps can highlight structural features that enhance or hinder binding to the enzyme's active site. nih.gov A study on UGT1A9, a key enzyme in phenolic glucuronidation, developed robust CoMFA and CoMSIA models that successfully predicted substrate selectivity and provided insights into the molecular basis of its function. nih.gov 2D-QSAR models have also been developed, correlating inhibitory potential of glucuronide conjugates with descriptors related to volume, shape, and 3D matrix properties. nih.govnih.gov

Mass Spectra Prediction and In Silico Deconjugation

Tandem mass spectrometry (MS/MS) is a cornerstone of metabolite identification. However, the lack of authentic reference standards for most metabolites, including many glucuronides, makes definitive identification challenging. In silico fragmentation tools address this gap by predicting the MS/MS spectra of molecules. biorxiv.org

A key strategy for identifying glucuronide conjugates is in silico deconjugation. nih.govnih.gov During MS/MS analysis in negative ion mode, glucuronides typically exhibit a characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), corresponding to a mass-to-charge ratio (m/z) of 176.0321. nih.govnih.gov The remaining ion is the aglycone (the original molecule). The in silico deconjugation workflow involves:

Neutral Loss Screening: Searching experimental MS/MS data for spectra containing the characteristic 176.0321 Da neutral loss to flag potential glucuronide conjugates. nih.gov

Spectrum Truncation: Computationally removing fragment ions associated with the glucuronide moiety from the experimental spectrum. nih.govresearchgate.net

Library Matching: Searching the modified spectrum against libraries of reference spectra for the aglycones. nih.govnih.gov

If the truncated spectrum of an unknown metabolite matches the reference spectrum of vanillylmethanol, it provides strong evidence for the metabolite's identity as a vanillylmethanol glucuronide.

Furthermore, advanced fragmentation techniques like Electron Activated Dissociation (EAD) can provide more detailed structural information than conventional Collision-Induced Dissociation (CID). sciex.comsciex.com EAD generates unique diagnostic fragments that can pinpoint the exact site of glucuronide conjugation, which is difficult with CID alone. sciex.comsciex.com Computational tools are being developed to predict these complex fragmentation patterns, further enhancing the confidence of metabolite annotation. biorxiv.org

Table 2: Characteristic Mass Spectrometry Fragments for Glucuronide Identification

Ion TypeDescriptionTypical m/z (Negative Ion Mode)SignificanceReference(s)
Precursor Ion The ionized glucuronide conjugate.[M-H]⁻Represents the intact metabolite. nih.gov
Neutral Loss Loss of the glucuronic acid moiety from the precursor ion.[M-H-176.0321]⁻A highly specific indicator of a glucuronide conjugate. The resulting ion is the aglycone. nih.gov
Glucuronate Fragments Characteristic ions derived from the fragmentation of the glucuronic acid moiety itself.175The deprotonated glucuronic acid ion. nih.gov
113A common fragment resulting from the loss of H₂O and CO₂ from the m/z 175 ion. nih.gov

By integrating these diverse in silico approaches—from predicting the initial site of reaction to simulating the final analytical signature—researchers can construct a comprehensive profile of potential metabolites like this compound. This allows for more targeted experimental designs and more confident annotation of metabolites discovered in complex biological studies. nih.govmdpi.com

Biological Roles and Mechanistic Investigations of Vanillylmethanol 4 Glucuronide in Model Systems

Cellular and Molecular Interactions

Glucuronidation is a major pathway in the metabolism of a wide array of compounds, including drugs and other foreign substances (xenobiotics). sigmaaldrich.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid molecule to the substrate, thereby increasing its water solubility and facilitating its excretion from the body. sigmaaldrich.comnih.gov While specific receptor binding studies for vanillylmethanol 4-glucuronide are not extensively detailed in the available literature, the broader class of vanilloids, which includes related compounds like capsaicin, is known to interact with specific membrane recognition sites, often referred to as vanilloid receptors. nih.gov The interaction of vanilloids with these receptors can lead to desensitization, a phenomenon with therapeutic potential for pain and inflammation. nih.gov

The process of glucuronidation itself is a key molecular interaction. It occurs within the cell, primarily in the liver, where UGT enzymes are abundant. nih.govnih.gov These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the vanillylmethanol molecule. This conjugation reaction is a critical step in rendering the compound more hydrophilic for subsequent elimination. mhmedical.com

Role in Xenobiotic Biotransformation and Detoxification Pathways

The formation of this compound is a classic example of Phase II biotransformation, a crucial component of the body's detoxification system. mhmedical.com Biotransformation generally involves two phases: Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.com Glucuronidation is a primary Phase II pathway. mhmedical.comd-nb.info

This detoxification process is essential for eliminating potentially harmful xenobiotics and endogenous compounds from the body. nih.gov By converting lipophilic compounds into more hydrophilic glucuronides, the body can more readily excrete them in urine or bile. nih.govmhmedical.com The liver is the primary site for this metabolic conversion, although other tissues also possess this capability to a lesser extent. nih.govmdpi.com The efficiency of this process can be influenced by various factors, including the specific UGT isoforms involved and the presence of other compounds that may compete for or inhibit these enzymes. d-nb.infonih.gov

Investigation of Biological Activity of Glucuronidated Vanilloids

While glucuronidation is often viewed as a deactivation and elimination pathway, emerging research suggests that glucuronide metabolites themselves can possess biological activity. nih.gov For instance, studies on other glucuronidated compounds, such as the metabolites of the stilbene (B7821643) trans-ε-viniferin, have demonstrated anti-steatotic effects in cell models of fatty liver disease. nih.gov One of the glucuronide metabolites of trans-ε-viniferin was found to lower triglyceride accumulation in AML-12 cells, a model for hepatocytes. nih.gov This suggests that the glucuronide form, and not the parent compound, may be responsible for the observed in vivo effects. nih.gov

Although direct evidence for the anti-steatotic effects of this compound is not specified, the findings from related compounds open the possibility that it may also exert biological effects. The broader class of vanilloids has been investigated for various therapeutic properties, including anti-inflammatory and antioxidant effects. researchgate.netnih.gov

Contribution to Endogenous Regulatory Systems in Specific Research Models

The impact of glucuronidation extends to endogenous regulatory systems. The metabolism of endogenous substances like bilirubin (B190676) and steroid hormones also involves glucuronidation. sigmaaldrich.comnih.gov The enzymes responsible for glucuronidating xenobiotics, the UGTs, are the same ones that handle these endogenous molecules. nih.gov Therefore, the presence of xenobiotics can potentially influence the metabolism and regulation of endogenous compounds by competing for the same enzymatic pathways.

In specific research models, the modulation of these pathways is a key area of investigation. For example, studies using fecal extracts have shown that the enzymatic activity of β-glucuronidase, an enzyme that can reverse glucuronidation, is influenced by factors like age, sex, and the gut microbiota. nih.gov This highlights the intricate interplay between xenobiotic metabolism and the body's own regulatory networks.

In Vitro Cell Culture Models for Mechanistic Studies

A variety of in vitro cell culture models are employed to investigate the mechanisms of glucuronidation and the biological effects of the resulting metabolites. These models provide controlled environments to study specific cellular processes without the complexities of a whole organism. nih.gov

Commonly Used Cell Lines:

Cell LineTissue of OriginTypical Application in Metabolism Studies
Caco-2 Human colon adenocarcinomaModeling intestinal absorption and metabolism. d-nb.info
HepG2 Human liver carcinomaInvestigating hepatic metabolism and toxicity. d-nb.infonih.govplos.org
HEK293 Human embryonic kidneyStudying specific enzyme activities through transfection.
MCF7 Human breast adenocarcinomaInvestigating hormone-related metabolism.
AML-12 Mouse hepatocytesStudying liver-specific functions and diseases like steatosis. nih.gov

These cell lines, particularly hepatocyte models like HepG2 and AML-12, are instrumental in studying the glucuronidation of compounds like vanillylmethanol. d-nb.infonih.gov They allow researchers to measure the rate of metabolite formation, identify the specific UGT enzymes involved, and assess the potential biological activities of the glucuronidated products. d-nb.infonih.gov For example, AML-12 cells have been used to demonstrate the anti-steatotic effects of glucuronide metabolites of other compounds. nih.gov

Animal Models for Investigating in vivo Metabolism and Mechanistic Bioavailability

Animal models are indispensable for understanding the in vivo fate of compounds like vanillylmethanol and its glucuronide. Pharmacokinetic studies in animals provide crucial information on absorption, distribution, metabolism, and excretion (ADME). evitachem.comevotec.com These studies often involve administering the compound to research animals, such as mice or rats, and then measuring the concentrations of the parent compound and its metabolites in plasma, urine, and various tissues over time. evotec.combiorxiv.org

Such studies have revealed that glucuronidation can significantly impact a compound's bioavailability. nih.govbiorxiv.org For many orally administered compounds, extensive first-pass metabolism in the liver and intestine leads to high levels of the glucuronide metabolite in circulation, while the parent compound's concentration remains low. biorxiv.org The tissue distribution of the glucuronide can also be determined, providing insights into potential sites of action or accumulation. mdpi.com Clearance studies help to understand how quickly the compound and its metabolites are removed from the body. evotec.comnih.gov

Chemical and Enzymatic Synthesis of Vanillylmethanol 4 Glucuronide and Its Analogs for Research

Strategies for Chemical Synthesis of Vanillylmethanol 4-Glucuronide and Related Compounds

Chemical synthesis of this compound typically involves multi-step processes that require careful protection and deprotection of functional groups to achieve the desired regioselectivity. A common strategy is the Koenigs-Knorr reaction, which involves the coupling of a protected glucuronic acid donor with vanillylmethanol.

A key challenge in the chemical synthesis of glucuronides is the selective formation of the glycosidic bond at the desired position, especially in molecules with multiple hydroxyl groups. For instance, in the synthesis of flavonoid glucuronides, sequential protection of hydroxyl functions is necessary to allow for selective glucosylation, followed by oxidation to the glucuronide. nih.gov This often involves the use of protecting groups to block other reactive sites on the aglycone.

Recent advancements have focused on developing more universal and efficient methods. One such approach involves the use of a self-immolative linker (SIL). au.dk In this methodology, the synthetically challenging glucuronidation step is performed on a precursor substrate, and the drug is then conjugated via less demanding reactions. au.dk This modular approach has the potential to be applied to a wide range of phenolic compounds. au.dk

Table 1: Key Steps in a Generic Chemical Synthesis of O-Aryl Glucuronides

StepDescriptionCommon Reagents and Conditions
1. Protection of Aglycone Blocking of reactive functional groups on the vanillylmethanol molecule, other than the target 4-hydroxyl group, to prevent unwanted side reactions.Acetyl (Ac), Benzyl (Bn), or Silyl protecting groups.
2. Preparation of Glucuronic Acid Donor Activation of the anomeric carbon of a protected glucuronic acid derivative to facilitate glycosylation.Conversion to a glycosyl bromide or trichloroacetimidate.
3. Glycosylation (Koenigs-Knorr type reaction) Coupling of the protected aglycone with the activated glucuronic acid donor to form the glycosidic bond.Promoters such as silver salts or Lewis acids (e.g., BF₃•OEt₂). nih.gov
4. Deprotection Removal of all protecting groups from the coupled product to yield the final this compound.Mild alkaline hydrolysis followed by hydrogenolysis over a catalyst like Pd(OH)₂/C. nih.gov

Enzymatic Synthesis and Biotransformation Approaches (e.g., using microbial enzymes, recombinant UGTs)

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. This approach utilizes enzymes, particularly UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of glucuronic acid to the aglycone. uef.fi

Microbial Biotransformation: Certain microorganisms possess enzyme systems capable of glucuronidating xenobiotics. Screening of various microbial strains can identify those that can effectively convert vanillylmethanol to its glucuronide. This whole-cell biotransformation approach can be advantageous as it avoids the need for enzyme purification.

Recombinant UGTs: The use of recombinant UGTs expressed in host systems like E. coli or insect cells has become a prominent strategy. hyphadiscovery.comhelsinki.fi This allows for the production of specific human UGT isoforms, enabling the synthesis of metabolites that are identical to those formed in human metabolism. hyphadiscovery.com For example, panels of recombinant UGTs, sometimes referred to as PolyUGTs®, can be screened to identify the most efficient enzyme for a particular substrate. hyphadiscovery.com This approach has been successfully used to produce glucuronides of various compounds. hyphadiscovery.com

To enhance the efficiency of enzymatic synthesis, metabolic engineering strategies can be employed. For instance, in E. coli, the overexpression of UDP-glucose dehydrogenase, the enzyme responsible for producing the UDP-glucuronic acid (UDPGA) cofactor, can increase the yield of the glucuronide product. nih.gov

Table 2: Comparison of Synthesis Approaches

FeatureChemical SynthesisEnzymatic Synthesis/Biotransformation
Specificity Can be challenging to control regioselectivity, requiring protecting groups.High regio- and stereoselectivity.
Reaction Conditions Often requires harsh conditions (e.g., strong acids/bases, high temperatures).Mild conditions (e.g., physiological pH and temperature).
Byproducts Can generate significant amounts of waste from protecting group manipulations and side reactions.Generally produces fewer byproducts, leading to cleaner reactions.
Scalability Can be scaled up, but may require optimization of each step.Scale-up can be achieved through fermentation or bioreactor technology. hyphadiscovery.com
Enzyme/Cofactor Requirement Does not require enzymes or cofactors.Requires active enzymes and a supply of the UDPGA cofactor. uef.fi

Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies in In Vitro Models

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how chemical structure correlates with biological activity. nih.govnih.gov The synthesis of analogs of this compound, where specific parts of the molecule are systematically modified, is crucial for these investigations. nih.gov

The goal of such SAR studies could be to probe the binding requirements of transporter proteins or to investigate the substrate specificity of enzymes that might metabolize the glucuronide. Modifications can be made to the aglycone portion (the vanillylmethanol moiety) or the glucuronic acid part.

For example, analogs could be synthesized with variations in the methoxy (B1213986) group, the alkyl side chain, or the position of the glucuronide linkage on the aromatic ring. These analogs would then be tested in in vitro models, such as cell-based assays or with isolated enzymes, to evaluate how these structural changes affect a particular biological activity, like enzyme inhibition or receptor binding. rsc.orgmdpi.comsioc-journal.cn

Preparation of Labeled this compound for Tracing Studies in Research Models

To trace the metabolic fate and distribution of this compound in biological systems, isotopically labeled versions are indispensable. Labeling is typically achieved by incorporating stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ³H) into the molecule.

The synthesis of labeled compounds can be complex. The isotopic label can be introduced into the glucuronic acid moiety or the aglycone. For instance, a ¹⁴C-labeled UDPGA cofactor can be used in an enzymatic synthesis to produce a ¹⁴C-labeled glucuronide. helsinki.fi Alternatively, a labeled version of vanillylmethanol could be synthesized first and then used as a precursor in either a chemical or enzymatic glucuronidation reaction.

These labeled compounds are essential for a variety of research applications, including:

Pharmacokinetic studies: to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

Metabolite identification: to track the conversion of the parent compound into its metabolites.

Quantitative analysis: using techniques like liquid chromatography-mass spectrometry (LC-MS) where the labeled compound serves as an internal standard.

Table 3: Common Isotopes Used in Labeled Synthesis

IsotopeTypeUse in Research
¹³C (Carbon-13) StableNMR studies, Mass spectrometry-based quantification.
²H (Deuterium) StableCan alter metabolic rates (kinetic isotope effect), used in mechanistic studies and as a mass spectrometry label.
¹⁴C (Carbon-14) RadioactiveHighly sensitive tracing in ADME studies, autoradiography. helsinki.fi
³H (Tritium) RadioactiveHigh specific activity, useful for receptor binding assays.

Future Research Directions and Methodological Advancements in Vanillylmethanol 4 Glucuronide Studies

Emerging Analytical Technologies for Enhanced Sensitivity and Specificity in Glucuronide Analysis

The accurate detection and quantification of glucuronides in complex biological matrices is a significant analytical challenge. scispace.com Historically, methods often required enzymatic or chemical hydrolysis to cleave the glucuronide bond before analysis. scispace.com However, modern analytical chemistry is moving towards direct analysis, offering a more precise picture of metabolite profiles. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its variations are central to modern glucuronide analysis. nih.gov Techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and tandem mass spectrometry (MS/MS) provide the high resolution and sensitivity needed to separate hydrophilic glucuronides from complex biological samples. scispace.comsigmaaldrich.comfrontlinegenomics.com Reversed-phase HPLC on C-18 columns is a common and successful method for separating glucuronide metabolites. scispace.com

Emerging strategies focus on enhancing the sensitivity and specificity of these methods. Data-independent acquisition (DIA) combined with post-deconvolution MS/MS spectra extraction (PDMS2E-DIA) is a novel strategy for the untargeted profiling of the conjugated metabolome in samples like human urine. acs.org This approach allows for the construction of purified MS/MS spectra, enabling the structural annotation of hundreds of endogenous glucuronide-conjugated metabolites. acs.org Furthermore, class-specific MS analysis, which focuses on characteristic neutral losses or precursor ions of glucuronides, can be coupled with multivariate data analysis to identify potential biomarkers and classify samples. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique that requires minimal sample preparation and can be used to characterize the structure of new compounds. frontlinegenomics.com

Table 1: Emerging Analytical Technologies in Glucuronide Analysis

TechnologyDescriptionAdvantages
LC-MS/MS A hyphenated technique combining the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govHigh sensitivity, specificity, and suitability for complex biological matrices. nih.gov Allows for both qualitative and quantitative analysis. nih.gov
UHPLC-MS An advancement of LC-MS using smaller column particles and higher pressures for separation. frontlinegenomics.comFaster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. frontlinegenomics.com
Data-Independent Acquisition (DIA) MS A mass spectrometry method where all precursor ions within a selected mass range are fragmented and analyzed. acs.orgProvides a comprehensive digital record of the sample, enabling retrospective data analysis without re-running samples. acs.org
PDMS2E-DIA A novel computational strategy applied to DIA-MS data to construct purified MS/MS spectra for conjugated metabolites. acs.orgEffectively identifies and structurally annotates a wide range of glucuronide-conjugated metabolites from complex samples. acs.org
NMR Spectroscopy A technique that measures the magnetic properties of atomic nuclei to determine the structure of a molecule. frontlinegenomics.comNon-destructive, requires minimal sample preparation, and is excellent for structural elucidation of novel compounds. frontlinegenomics.com

Advanced Computational Modeling and Omics Integration (e.g., metabolomics, cheminformatics)

The integration of advanced computational tools with "omics" data is revolutionizing the study of metabolites like Vanillylmethanol 4-Glucuronide. This synergy combines elements of traditional bioinformatics and cheminformatics to link chemical data with biological pathways. oup.com

Metabolomics, the large-scale study of small molecules, heavily relies on computational platforms for data processing, including feature detection, peak alignment, and statistical analysis. nih.gov Untargeted metabolomics aims to analyze all quantifiable metabolites in a sample, but a major bottleneck is the annotation and identification of unknown compounds. nih.gov Computational tools and databases are critical for overcoming this challenge. nih.gov For instance, software can filter mass spectrometry data for characteristic neutral losses associated with glucuronic acid (e.g., a mass difference of 176.0321 Da), flagging potential glucuronide conjugates for further investigation. acs.orgacs.org

Cheminformatics applies computational methods to solve chemical problems, aiding in the analysis of physicochemical properties, molecular fingerprinting, and the structural diversity of compounds. acs.orgsathyabama.ac.in In the context of glucuronides, cheminformatic models can be developed to predict properties like the rate of degradation or reactivity. For example, regression models have been created for acyl glucuronides using descriptors like the number of quaternary carbons and ring complexity to predict their stability. liverpool.ac.uk

The integration of metabolomics data with other omics disciplines, such as genomics and proteomics, allows for a more holistic understanding of metabolic pathways and their regulation. nih.gov This multi-omics approach is essential for placing this compound within a broader biological context and understanding its relationship to genetic and protein-level activities.

Addressing Challenges in In Vitro-In Vivo Extrapolation for Glucuronidation Studies

Predicting the in vivo clearance and disposition of a compound from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE), is particularly challenging for glucuronidation. nih.govresearchgate.net Glucuronidation is a major clearance pathway for many drugs and xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

A primary challenge arises from the location of UGTs within the lumen of the endoplasmic reticulum, creating diffusional barriers for substrates and the resulting glucuronide products. nih.govresearchgate.net This often leads to an underestimation of in vivo clearance when using in vitro systems like liver microsomes. nih.gov For example, in vitro parameters from rat intestinal and hepatic microsomes were found to be 10- to 30-fold lower than the in vivo parameters. nih.gov Even with the use of detergents to activate UGTs and account for this "latency," microsomal-based clearance values often still underpredict the actual in vivo clearance. nih.govresearchgate.net

Another critical factor complicating IVIVE is the role of membrane transporters. nih.gov Because glucuronides are typically hydrophilic and negatively charged, they cannot passively diffuse across cell membranes and require efflux transporters (like MRPs and BCRP) and uptake transporters to move them out of cells and facilitate their elimination. nih.gov Microsomal systems lack these transporters, which is a major reason for the inaccurate predictions. nih.gov

To improve IVIVE accuracy, researchers are turning to more complex in vitro models. Hepatocytes, which contain both metabolizing enzymes and transporters, have shown promise as a more reliable system for evaluating the clearance of compounds undergoing glucuronidation. nih.govresearchgate.net Physiologically based pharmacokinetic (PBPK) models that incorporate data on metabolism, transport, and physiological parameters are also being developed to provide more accurate predictions of in vivo behavior. d-nb.info

Table 2: Challenges and Solutions in IVIVE for Glucuronidation

ChallengeDescriptionPotential Solution
Microsomal Underprediction In vitro clearance values obtained from liver microsomes often significantly underestimate in vivo glucuronidation clearance. nih.govnih.govUse of more integrated in vitro systems like hepatocytes that contain both UGTs and transporters. nih.gov Application of intersystem extrapolation factors (ISEFs). d-nb.info
UGT Latency The location of the UGT active site within the endoplasmic reticulum creates a diffusion barrier, leading to artificially low activity in standard microsomal assays. nih.govresearchgate.netTreatment of microsomes with activating agents (e.g., detergents, alamethicin) to permeabilize the membrane. nih.gov
Role of Transporters Glucuronide conjugates require efflux and uptake transporters for their disposition, which are absent in microsomal preparations. nih.govnih.govIncorporating transporter kinetics into pharmacokinetic models; using in vitro systems (e.g., hepatocytes, transfected cell lines) that express relevant transporters. nih.gov
Enterohepatic Recirculation Glucuronides excreted in bile can be hydrolyzed by gut microbiota and the parent compound reabsorbed, complicating clearance predictions. researchgate.netDevelopment of advanced PBPK models that account for gut metabolism and recirculation processes. researchgate.net

Elucidation of Novel Biological Functions and Interacting Pathways in Non-Clinical Research Models

Beyond its role in detoxification and elimination, research is beginning to explore whether this compound and other glucuronides possess unique biological activities or participate in specific signaling pathways. Non-clinical research models are essential for this line of inquiry.

The investigation of novel functions often begins with reaction phenotyping to identify which specific UGT enzymes are responsible for the formation of the glucuronide. mdpi.com This involves incubating the parent compound (vanillylmethanol) with a panel of individual, recombinantly expressed UGT enzymes to determine which isoforms show catalytic activity. mdpi.com For example, studies on hydroxypropranolol metabolites showed that different sets of UGT enzymes were involved in the glucuronidation of different isomers. mdpi.com

Once formed, the biological effects of the glucuronide can be tested in various non-clinical models. Cell culture systems allow for the investigation of direct cellular responses. For instance, studies on high-density lipoprotein (HDL) have used endothelial cells, leukocytes, and pancreatic β-cells to reveal diverse functions, including anti-inflammatory and anti-apoptotic actions. nih.gov A similar approach could be applied to this compound to screen for effects on cell proliferation, migration, or inflammatory responses.

Animal models, such as rodents, are used to study the in vivo disposition and potential systemic effects of the metabolite. nih.gov Following administration of the parent compound or the glucuronide itself, biological fluids and tissues can be analyzed to understand its distribution and to identify any resulting physiological changes. nih.gov The interaction with gut microbiota is another key area, as bacterial β-glucuronidases can cleave glucuronides, releasing the aglycone and potentially prolonging its effects or leading to local activity within the gut. sigmaaldrich.comnih.gov Elucidating these interactions is crucial for understanding the complete biological lifecycle and potential functions of this compound.

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Vanillylmethanol 4-Glucuronide in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Validate methods per FDA guidelines, ensuring a linear range of 2.00–2000 ng/mL and precision within ±15% CV. Protein precipitation extraction followed by chromatographic separation on a reversed-phase C18 column is effective .
  • Key Parameters : Optimize Q1/Q3 mass transitions (e.g., Q1: 652.0; Q3: 165.0) and retention times (~13.7–23.2 min) to reduce interference .

Q. How can researchers distinguish this compound from other glucuronide conjugates in complex mixtures?

  • Approach : Employ ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-MS-QTOF) for high-resolution mass analysis. Compare fragmentation patterns and retention times against synthesized reference standards .
  • Confirmation : Use enzymatic hydrolysis with β-glucuronidase to verify the aglycone release, followed by LC-MS/MS re-analysis .

Q. What are the common co-occurring metabolites or conjugates in metabolic pathways involving 4-glucuronidation?

  • Findings : Sulfates (e.g., resveratrol sulfate) and hydroxylated derivatives often coexist. In dietary studies, phenolic alcohols like 3,4-dihydroxyphenylethanol-4-glucoside are detected alongside 4-glucuronides .

Advanced Research Questions

Q. How do species-specific differences in liver microsomes impact the formation of this compound in preclinical models?

  • Experimental Design : Compare glucuronidation rates using microsomes from rats, mice, pigs, and humans. Monitor interspecies variability in UDP-glucuronosyltransferase (UGT) activity via enzymatic synthesis assays .
  • Data Interpretation : Human microsomes typically show lower metabolic turnover compared to rodents, necessitating extrapolation adjustments for in vivo relevance .

Q. What strategies mitigate matrix effects (e.g., ion suppression) during LC-MS/MS quantification of 4-glucuronides in urine or plasma?

  • Solutions :
  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to reduce interfering compounds .
  • Instrumentation : Switch from ion spray (ISP) to heated nebulizer (HN) interfaces to minimize ion suppression .
  • Validation : Conduct post-column infusion studies to map matrix effect zones and adjust chromatographic conditions accordingly .

Q. How can researchers resolve contradictions between in vitro glucuronidation data and in vivo biomarker levels?

  • Case Study : For T-2 toxin metabolites, discrepancies arise due to interspecies UGT polymorphisms and competing metabolic pathways (e.g., sulfation). Validate findings using humanized liver models or population-scale pharmacokinetic studies .
  • Analytical Framework : Apply relative potency factors (RPFs) to normalize interspecies differences in metabolite toxicity and conversion rates .

Q. What advanced techniques enable structural elucidation of novel 4-glucuronide derivatives in plant or microbial systems?

  • Workflow :
  • Synthesis : Use recombinant UGT enzymes (e.g., UGT1A1) to generate reference standards .
  • Characterization : Combine nuclear magnetic resonance (NMR) with high-resolution MS/MS to confirm regioselective glucuronidation at the C4 position .

Data Analysis and Reproducibility

Q. How should researchers validate the reproducibility of glucuronide quantification across multi-laboratory studies?

  • Protocol : Follow the International Harmonized Protocol for proficiency testing, including blinded aliquots and inter-laboratory calibration .
  • Metrics : Report relative standard deviations (RSD) for incurred sample reproducibility (ISR) and ensure compliance with FDA acceptance criteria (±20% for accuracy) .

Q. What statistical models are appropriate for analyzing dose-response relationships in glucuronide-mediated toxicity studies?

  • Modeling : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability in glucuronidation capacity. Use Akaike Information Criterion (AIC) to compare model fits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.